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Compound of Interest

Compound Name:
2-Chloro-3-hydrazinyl-5,6-

dimethylpyrazine

CAS No.: 1423034-19-8

Cat. No.: B3378432

Get Quote

Executive Summary
Substituted hydrazinylpyrazines represent a privileged scaffold in medicinal chemistry, merging

the electron-deficient pyrazine ring with the versatile hydrazine linker. This combination serves

as a potent pharmacophore capable of engaging diverse biological targets through hydrogen

bonding and metal chelation. This guide analyzes their primary therapeutic applications—

specifically antitubercular and anticancer activities—and provides the technical protocols

required to synthesize and validate these compounds in a research setting.

Structural Rationale & Synthetic Logic
The pyrazine ring acts as a bioisostere of pyridine and benzene, offering improved water

solubility and metabolic stability. The introduction of a hydrazine moiety (–NH–NH₂–) at the C-2

position creates a "molecular hinge" that allows for:

Schiff Base Formation: Condensation with aldehydes/ketones to form hydrazones, stabilizing

the molecule and extending conjugation.
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Metal Chelation: The N-4 of the pyrazine and the N-beta of the hydrazine can form stable 5-

membered chelate rings with transition metals (e.g., Cu(II)), significantly enhancing biological

half-life and potency.

Cyclization Precursor: Serving as a key intermediate for fused heterocycles like

[1,2,4]triazolo[4,3-a]pyrazines.

Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis pathways from 2-chloropyrazine to

bioactive derivatives.

Figure 1: Divergent synthetic pathways for hydrazinylpyrazine derivatives.
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Therapeutic Applications & Mechanisms[1][2][3]
Antitubercular Activity (Primary Indication)
Hydrazinylpyrazines are structural analogs of the first-line TB drug Pyrazinamide. Their primary

mechanism involves the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key

enzyme in the type II fatty acid biosynthesis pathway (FAS-II) of Mycobacterium tuberculosis.

Mechanism: The hydrazone derivatives mimic the substrate binding of NADH within the InhA

active site.

Metal Complexation: Copper (Cu-II) complexes of these ligands have demonstrated MIC

values comparable to Rifampicin (0.8 µg/mL) by facilitating cellular uptake and generating

reactive oxygen species (ROS) within the bacillus.
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Comparative Potency Data (Representative)

Compound Class Substituent (R)
MIC (µg/mL) vs
H37Rv

Target

Standard Rifampicin 0.4 RNAP

Pyrazine Hydrazone 4-Nitrobenzylidene 6.25 InhA

Pyrazine Hydrazone Pyrrolyl 1.6 InhA

Cu-Complex Pyrrolyl-Cu(II) 0.8 InhA / ROS

| Pyrazoline deriv. | 2,6-dichlorophenyl | 0.96 | Cell Wall |

Anticancer Activity (Kinase Inhibition)
Derivatives fused or substituted with bulky aromatic groups via the hydrazine linker act as ATP-

competitive inhibitors of tyrosine kinases (e.g., EGFR, VEGFR-2).

Signaling Pathway: Inhibition of upstream kinases prevents the phosphorylation of

downstream effectors in the RAS-MAPK pathway, leading to apoptosis.

Selectivity: The pyrazine nitrogen atoms often interact with the "hinge region" of the kinase

ATP-binding pocket (e.g., Met793 in EGFR).
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Figure 2: Mechanism of Action - Disruption of RAS-MAPK signaling via RTK inhibition.
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Experimental Protocols
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Synthesis of N-(substituted benzylidene)-2-
hydrazinylpyrazine
Objective: To synthesize a Schiff base derivative for biological screening.

Reactants: Dissolve 2-hydrazinylpyrazine (1.0 mmol) in absolute ethanol (10 mL).

Addition: Add equimolar substituted benzaldehyde (1.0 mmol) and 2-3 drops of glacial acetic

acid (catalyst).

Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile

phase: Hexane:Ethyl Acetate 3:1).

Isolation: Cool to room temperature. The precipitate (hydrazone) is filtered, washed with cold

ethanol, and recrystallized from ethanol/DMF.

Validation: Confirm structure via ¹H-NMR (Look for singlet –N=CH– proton at δ 8.0–9.5 ppm).

Microplate Alamar Blue Assay (MABA) for Antitubercular
Screening
Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

Preparation: Prepare stock solutions of test compounds in DMSO.

Dilution: In a 96-well plate, perform serial 2-fold dilutions of compounds (final conc. range

100 µg/mL to 0.2 µg/mL) in Middlebrook 7H9 broth.

Inoculation: Add 100 µL of M. tuberculosis H37Rv suspension (turbidity adjusted to

McFarland 1.0, diluted 1:20).

Incubation: Incubate plates at 37°C for 5 days.

Development: Add 20 µL of Alamar Blue solution (1:1 mixture of 10x Alamar Blue and 10%

Tween 80).

Readout: Incubate for an additional 24 hours.
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Blue: No growth (Inhibition).

Pink: Bacterial growth (Reduction of Resazurin to Resorufin).

MIC Definition: The lowest concentration preventing the color change from blue to pink.[1]

MTT Cytotoxicity Assay
Objective: Evaluate IC50 against cancer cell lines (e.g., MCF-7, A549).

Seeding: Seed cells (1 x 10⁴ cells/well) in 96-well plates and incubate for 24h to allow

attachment.

Treatment: Treat cells with varying concentrations of hydrazinylpyrazine derivatives (0.1 –

100 µM) for 48h.

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h at

37°C.

Solubilization: Discard supernatant and add 100 µL DMSO to dissolve purple formazan

crystals.

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC50

using non-linear regression analysis (GraphPad Prism).

Computational Insights (Docking Workflow)
To rationalize the biological activity, molecular docking should be performed against the Enoyl-

ACP Reductase (InhA).

Target: PDB ID: 2H7M (InhA complexed with inhibitor).

Ligand Prep: Energy minimize hydrazinylpyrazine structures using DFT (B3LYP/6-31G*).

Grid Box: Center on the co-crystallized ligand binding site (Coordinates approx: X: 10.5, Y:

-5.2, Z: 15.8).
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Interaction Check: Prioritize poses showing H-bonds with Tyr158 (catalytic residue) and Pi-Pi

stacking with the nicotinamide ring of NADH.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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